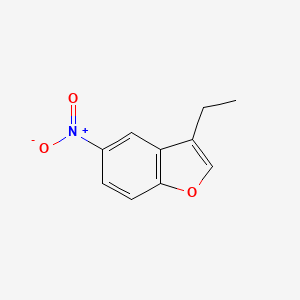
3-Ethyl-5-nitro-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-5-nitrobenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of an ethyl group at the third position and a nitro group at the fifth position of the benzofuran ring imparts unique chemical and physical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-nitrobenzofuran typically involves the nitration of 3-ethylbenzofuran. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure regioselectivity and to avoid over-nitration. The reaction conditions are carefully controlled to achieve the desired substitution pattern on the benzofuran ring .
Industrial Production Methods: Industrial production of 3-Ethyl-5-nitrobenzofuran may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced separation techniques such as crystallization and chromatography is essential to purify the final product and remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-5-nitrobenzofuran undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, suitable solvents (e.g., dimethylformamide), elevated temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Major Products:
Reduction: 3-Ethyl-5-aminobenzofuran.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Oxidation: 3-Carboxy-5-nitrobenzofuran.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-5-nitrobenzofuran has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 3-Ethyl-5-nitrobenzofuran is primarily related to its ability to interact with biological molecules through its nitro and ethyl groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Vergleich Mit ähnlichen Verbindungen
- 3-Methyl-5-nitrobenzofuran
- 3-Propyl-5-nitrobenzofuran
- 3-Ethyl-4-nitrobenzofuran
Comparison: 3-Ethyl-5-nitrobenzofuran is unique due to the specific positioning of the ethyl and nitro groups, which significantly influence its chemical reactivity and biological activity. Compared to 3-Methyl-5-nitrobenzofuran, the ethyl group in 3-Ethyl-5-nitrobenzofuran provides increased lipophilicity, potentially enhancing its membrane permeability and biological interactions. The position of the nitro group also plays a crucial role in determining the compound’s reactivity and the types of reactions it can undergo .
Eigenschaften
CAS-Nummer |
88521-68-0 |
|---|---|
Molekularformel |
C10H9NO3 |
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
3-ethyl-5-nitro-1-benzofuran |
InChI |
InChI=1S/C10H9NO3/c1-2-7-6-14-10-4-3-8(11(12)13)5-9(7)10/h3-6H,2H2,1H3 |
InChI-Schlüssel |
IZLDDWHDXPQYAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=COC2=C1C=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


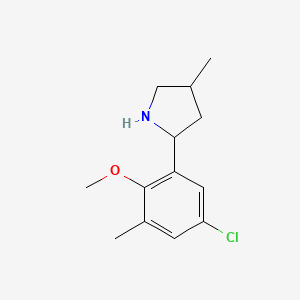
![2-(Carboxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12892734.png)

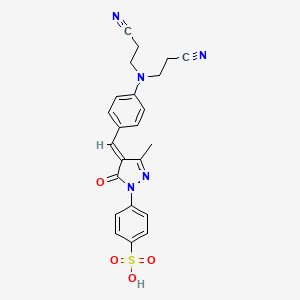
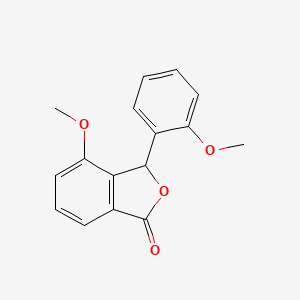
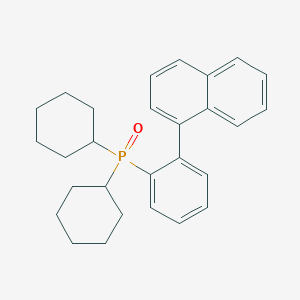
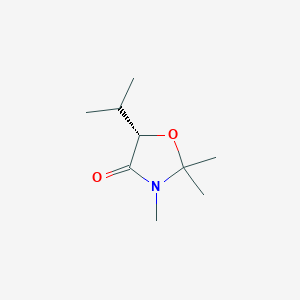

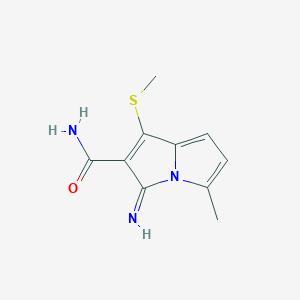
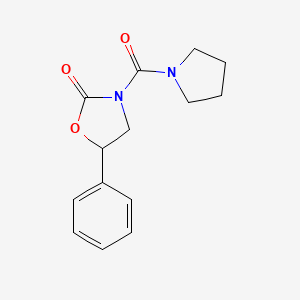
![2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide](/img/structure/B12892769.png)


![2,3,4,6,7-Pentabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12892798.png)
